TLR7 Potency: Pyrrolidine-Derived Oxoadenines vs. Azetidine and Piperidine Analogs
In the 8-oxoadenine TLR7/8 agonist series (ACS Omega, 2019), oxoadenines bearing a 3-pyrrolidinylalkyl moiety (synthesized from 3-bromopyrrolidine) were systematically compared to azetidine and piperidine congeners in a head-to-head HEK293-hTLR7 NFκB reporter assay [1]. Pyrrolidine derivatives 4a,d and 4b,e exhibited 2- to 7-fold higher hTLR7 potency than the corresponding azetidine derivatives 3a and 3b across linker lengths n = 0–2. Replacing the primary amine group with an azetidine ring (3c) increased hTLR7 potency by 42-fold, and further ring expansion from azetidine (3c) to pyrrolidine (4c, 4f) increased hTLR7 potency by an additional 3-fold. In the ethyl linker series, hTLR7 potency increased with increasing ring size: azetidine < pyrrolidine < piperidine [1].
| Evidence Dimension | hTLR7 potency (HEK293-hTLR7 NFκB reporter assay) |
|---|---|
| Target Compound Data | Pyrrolidine derivatives 4a,d–4b,e: TLR7 EC₅₀ values as low as single-digit μM (exact values in Table 1 of reference); 4c,f: 3-fold more potent than azetidine 3c. |
| Comparator Or Baseline | Azetidine derivatives 3a, 3b: 2- to 7-fold less potent than pyrrolidine; 3c: 42-fold increase from primary amine baseline but 3-fold less potent than pyrrolidine 4c,f. |
| Quantified Difference | 2- to 7-fold (pyrrolidine vs. azetidine); 3-fold additional increase from azetidine to pyrrolidine when replacing primary amine. |
| Conditions | HEK293 cells co-transfected with hTLR7 and NFκB-driven luciferase reporter; EC₅₀ mean of 3 independent experiments. |
Why This Matters
For drug discovery programs targeting TLR7/8, selecting the bromopyrrolidine building block over its azetidine counterpart directly translates to 2- to 7-fold greater target engagement, accelerating hit-to-lead optimization.
- [1] Evans, J. T.; Bess, L. S.; Mwakwari, S. C.; Livesay, M. T.; et al. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. ACS Omega 2019, 4 (13), 15665–15677. PMC6761749. View Source
